2,7-Dihydrooxepine
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Overview
Description
2,7-Dihydrooxepine is a seven-membered heterocyclic compound containing one oxygen atom and six carbon atoms. It is a derivative of oxepin, which is known for its anti-aromatic character and non-planar boat conformations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dihydrooxepine typically involves the hydrogenation of oxepin. This process can yield different isomers depending on the arrangement of the double bonds . One common method includes the use of Brønsted or Lewis acid-catalyzed cyclization, radical cyclization, substitution and addition cyclization, sigmatropic rearrangement, oxidative methods, and transition metal-catalyzed cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of regioselective Baeyer-Villiger oxidation and subsequent functionalization via enol phosphate intermediates, can be applied .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydrooxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different isomers of dihydrooxepine.
Substitution: Nucleophilic substitutions are common, especially in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as halides and amines in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various isomers of dihydrooxepine and other functionalized derivatives .
Scientific Research Applications
2,7-Dihydrooxepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dihydrooxepine involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Oxepin: An unsaturated seven-membered heterocycle with similar structural properties.
Dihydrooxepin: A hydrogenated version of oxepin with different isomers.
2,5-Dihydrooxepine: Another derivative with distinct chemical properties.
Uniqueness: 2,7-Dihydrooxepine is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. Its structural flexibility and reactivity make it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
64480-33-7 |
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Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2,7-dihydrooxepine |
InChI |
InChI=1S/C6H8O/c1-2-4-6-7-5-3-1/h1-4H,5-6H2 |
InChI Key |
AHALYBXZBTZMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCO1 |
Origin of Product |
United States |
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